1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride
Description
1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14N2O2 . It is used as a valuable starting material for the synthesis of bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is characterized by the presence of a piperazine ring attached to a benzo[d][1,3]dioxol-4-yl group . Further structural analysis can be found in related studies .properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-9(13-6-4-12-5-7-13)11-10(3-1)14-8-15-11;/h1-3,12H,4-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSZRNBRKMZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705377 | |
Record name | 1-(2H-1,3-Benzodioxol-4-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105684-23-9 | |
Record name | 1-(2H-1,3-Benzodioxol-4-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.